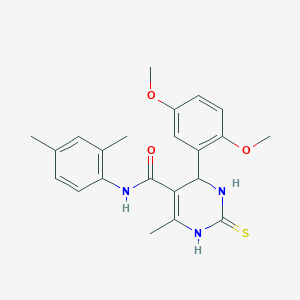
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family. Its unique structure includes a thioxo group and multiple aromatic substitutions, which contribute to its biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
- Molecular Formula : C22H25N3O3S
- Molecular Weight : 413.5 g/mol
- Structural Features : The compound features a tetrahydropyrimidine core with thioxo and methoxy groups that enhance its chemical reactivity and potential biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly as an inhibitor of neutral sphingomyelinase (nSMase), an enzyme involved in cellular signaling pathways related to apoptosis and cell proliferation. The interactions of this compound with specific molecular targets suggest its potential in modulating metabolic processes.
Key Biological Activities:
-
Enzyme Inhibition :
- Inhibits neutral sphingomyelinase, impacting cellular signaling.
- Potential modulation of enzyme activity linked to cancer and other diseases.
- Antimicrobial Properties :
- Antitumor Activity :
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of specific substituents on the pyrimidine ring significantly influences biological activity. For instance:
- Methoxy Groups : Enhance antimicrobial efficacy.
- Thioxo Group : Critical for enzyme inhibition properties.
Comparative Analysis with Similar Compounds
A comparative table illustrates the structural differences and biological activities among related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C22H25N3O3S | Thioxo group | nSMase inhibitor |
| N-(3,4-dimethylphenyl)-4-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | C21H24N3O3 | Oxo group instead of thioxo | Antibacterial |
| 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C10H10N2O2S | Lacks aromatic substitutions | Moderate activity |
Case Studies
Several studies have highlighted the biological potential of this compound:
- Inhibition Studies : A study demonstrated that derivatives similar to this compound effectively inhibited nSMase activity in vitro.
- Antimicrobial Evaluation : Research indicated that compounds with similar structural features displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity Assessment : Tetrahydropyrimidine derivatives were evaluated for their ability to inhibit various tumor cell lines, showing promising results in reducing cell viability .
科学的研究の応用
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that compounds within the dihydropyrimidinone class possess potent antimicrobial properties. For instance:
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Target Compound | Staphylococcus aureus | 20 |
| Target Compound | Escherichia coli | 22 |
These results suggest that the compound could be developed as a potential antimicrobial agent against common pathogens .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. Specifically, it has been shown to activate caspase pathways and modulate Bcl-2 family proteins in HepG2 liver cancer cells. This mechanism indicates potential therapeutic applications in oncology .
Anti-inflammatory Effects
Research indicates that the compound may reduce levels of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This effect is associated with the downregulation of NF-kB signaling pathways, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The unique structural characteristics of this compound play a crucial role in its biological activity. Variations in substituents on the phenyl rings can significantly influence its potency and selectivity towards various biological targets. Understanding these relationships is essential for optimizing the compound's efficacy in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various dihydropyrimidinone derivatives against common bacterial strains. The target compound exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli, highlighting its potential as an effective antimicrobial agent .
Case Study 2: Cancer Cell Apoptosis
In a separate investigation focused on anticancer activity, researchers treated HepG2 liver cancer cells with the compound and observed a marked increase in apoptosis rates. The study concluded that the compound could serve as a lead candidate for further development in cancer therapeutics .
特性
IUPAC Name |
4-(2,5-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-12-6-8-17(13(2)10-12)24-21(26)19-14(3)23-22(29)25-20(19)16-11-15(27-4)7-9-18(16)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFNUKHGPBVGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













